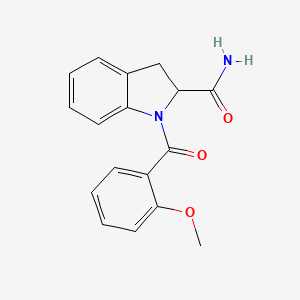

1-(2-Methoxybenzoyl)indoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-9-5-3-7-12(15)17(21)19-13-8-4-2-6-11(13)10-14(19)16(18)20/h2-9,14H,10H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNMZVMBHRUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxybenzoyl Indoline 2 Carboxamide and Analogues

Retrosynthetic Analysis and Key Building Blocks

A retrosynthetic analysis of the target molecule, 1-(2-Methoxybenzoyl)indoline-2-carboxamide, identifies the most logical disconnections at the two amide bonds. This approach simplifies the complex structure into more readily available or synthesizable precursors.

The primary disconnections are:

C(O)-N1 Bond: Cleavage of the amide bond between the indoline (B122111) nitrogen (N1) and the benzoyl group. This retrosynthetic step points to an N-acylation reaction. This disconnection yields indoline-2-carboxamide and a 2-methoxybenzoyl derivative, such as 2-methoxybenzoic acid or its more reactive form, 2-methoxybenzoyl chloride.

C2-C(O)N Bond: Disconnection of the carboxamide group at the C2 position of the indoline ring. This step suggests an amidation reaction. This leads back to indoline-2-carboxylic acid or an ester derivative, with ammonia (B1221849) as the nitrogen source for the amide.

Based on this analysis, the key building blocks for the synthesis are:

Indoline-2-carboxylic acid

2-Methoxybenzoic acid

Ammonia

The synthesis strategy therefore involves preparing the indoline-2-carboxamide core and then acylating the nitrogen atom.

Strategies for the Construction of the Indoline-2-carboxamide Core

The formation of the indoline-2-carboxamide scaffold is a critical phase of the synthesis, with several established methods available, including those that provide stereochemical control.

A straightforward and common method to prepare the indoline-2-carboxamide core begins with 2-indolinecarboxylic acid. This involves the activation of the carboxylic acid group followed by reaction with ammonia. For instance, the acid can be activated using isobutyl chloroformate, and the subsequent ammonolysis with ammonia gas yields the desired indoline-2-carboxamide. clockss.org

Alternatively, the synthesis can be achieved from the corresponding indole-2-carboxylic acid or its ester. The indole (B1671886) ring is first reduced to the indoline structure. One patented method describes the reduction of indole-2-carboxylic acid or its esters using stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent. google.com This forms an intermediate indoline-2-carboxylic acid ester tin complex, which is then hydrolyzed with aqueous potassium or sodium hydroxide (B78521) to yield the free indoline-2-carboxylic acid. google.com This acid can then be converted to the target carboxamide.

For applications requiring specific stereoisomers, enantioselective synthesis is crucial. Enantiomerically pure (R)- and (S)-2-indolinecarboxylic acid are commercially available, providing a direct route to chiral products. acs.org

Alternatively, enantiopure indoline cores can be synthesized from chiral precursors. One notable "chiral pool" synthesis starts from L-phenylalanine to produce (S)-indoline-2-carboxylic acid. The process involves the nitration of L-phenylalanine, followed by an intramolecular nitro amination to create the indoline ring, and a final transformation step. This method yields the product with a high enantiomeric excess (ee) of over 99.5%. researchgate.net Another technique involves the chemical resolution of a racemic mixture of a suitable precursor, such as resolving a trans-acid intermediate using a chiral resolving agent like (-)-ephedrine to separate the enantiomers. clockss.org

More advanced methods include asymmetric catalysis. A photocatalytic approach has been developed for the generation of indole radical cations, which form hydrogen-bonded adducts with chiral phosphate (B84403) anions. nih.gov These complexes can be intercepted by radicals like TEMPO• to form substituted pyrroloindolines with high levels of enantioselectivity, demonstrating a modern approach to controlling chirality in indoline-related structures. nih.gov

The synthesis of the amide bond in both indole and indoline carboxamides is a well-documented transformation, often serving as a final key step. Indole-2-carboxamides are common precursors that can be reduced to their indoline counterparts via catalytic hydrogenation (e.g., H2 over a Palladium catalyst). clockss.org

The most prevalent method for forming the carboxamide is the coupling of a carboxylic acid with an amine (in this case, ammonia or an ammonia equivalent) using a peptide coupling agent. This approach is widely used due to its efficiency and tolerance for various functional groups. mdpi.comnih.gov Another common strategy involves converting the indole-2-carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂). tandfonline.com The resulting acyl chloride readily reacts with an amine at room temperature to form the desired N-substituted indole-2-carboxamide. tandfonline.com

Below is a table summarizing common coupling agents and methods used in the synthesis of indole and indoline-2-carboxamides.

| Reagent/Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | A phosphonium-based coupling reagent used for amide bond formation. | Used with a tertiary amine base like DIPEA in a solvent such as DCM. | mdpi.comnih.gov |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | A uronium-based coupling reagent, efficient for peptide and amide synthesis. | Often used in a two-step, one-pot synthesis for creating both N1-acyl and C2-carboxamide bonds. | acs.org |

| Thionyl Chloride (SOCl₂) followed by amine | A two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride. | The acid is refluxed in SOCl₂, followed by reaction with the desired amine in a solvent like chloroform. | tandfonline.com |

| Catalytic Hydrogenation | Used to reduce the indole ring to an indoline ring. | Typically H₂ gas with a 10% Palladium on Carbon (Pd/C) catalyst. | clockss.org |

Introduction of the 2-Methoxybenzoyl Moiety

The final key structural modification is the attachment of the 2-methoxybenzoyl group to the nitrogen of the indoline ring. This is accomplished through N-acylation.

The N-acylation of the indoline-2-carboxamide core is typically achieved by reacting it with a derivative of 2-methoxybenzoic acid. A highly effective method involves using 2-methoxybenzoyl chloride in the presence of a base to neutralize the HCl byproduct. acs.org

Alternatively, the direct coupling of 2-methoxybenzoic acid with the indoline nitrogen can be facilitated by standard peptide coupling reagents. A procedure for the N-acylation of indoles using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst has been reported, yielding N-acylated products in high yields. thieme-connect.com This method is also applicable to the indoline scaffold. For example, the synthesis of 1-(2-methoxybenzoyl)-1H-indole has been successfully demonstrated using this approach. thieme-connect.com

More recently, thioesters have been employed as stable and effective acyl sources for the chemoselective N-acylation of indoles, offering a milder alternative to reactive acyl chlorides. beilstein-journals.org These various methods provide a robust toolkit for the N1-functionalization of the indoline ring system.

Utilization of 2-Methoxybenzyl Chloride and Related Precursors in Organic Synthesis

2-Methoxybenzyl chloride serves as a crucial intermediate in the synthesis of various organic molecules, including those with potential biological activity. Its structure, featuring a chloromethyl group ortho to a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile reagent for introducing the 2-methoxybenzyl moiety into different molecular frameworks. The electron-donating nature of the methoxy group influences the reactivity of the benzylic chloride.

The preparation of 2-methoxybenzyl chloride is commonly achieved through the reaction of 2-methoxybenzyl alcohol with thionyl chloride. This method is noted for its efficiency and simplicity, typically carried out in an inert solvent like dichloromethane (B109758) under a nitrogen atmosphere at reduced temperatures. The formation of 2-methoxybenzyl chloride from its alcohol precursor proceeds via a nucleophilic acyl substitution mechanism, which can be facilitated by a base such as triethylamine (B128534) or a catalyst like DMF. In the context of synthesizing the target molecule, a related precursor, 2-methoxybenzoyl chloride, is employed for the N-acylation of the indoline ring.

| Property | Value |

|---|---|

| CAS Number | 21615-34-9 |

| Linear Formula | CH₃OC₆H₄COCl |

| Molecular Weight | 170.59 g/mol |

| Boiling Point | 128-129 °C/8 mmHg |

| Density | 1.146 g/mL at 25 °C |

Amide Bond Formation Techniques and Reagents

The formation of the amide bond at the 2-position of the indoline core is a critical step in the synthesis of this compound. This transformation is typically achieved by coupling indoline-2-carboxylic acid with an appropriate amine source, or by direct amidation of an ester precursor.

Coupling Agents and Conditions (e.g., TBTU, BOP, EDC, DMAP)

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. nih.govresearchgate.net These reagents are essential for achieving high yields and minimizing side reactions. nih.gov

Commonly used carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate then reacts with an amine to form the desired amide. fishersci.co.uk To minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. fishersci.co.ukpeptide.com The combination of EDC and HOBt is a widely employed system for amide bond formation. researchgate.net 4-(Dimethylamino)pyridine (DMAP) can also be used, often as a catalyst, and has been shown to be critical for improving reactivity and yields in certain cases. nih.gov

Phosphonium (B103445) and uronium salt-based reagents are also highly effective. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their efficiency and for minimizing side reactions like dehydration of asparagine and glutamine residues in peptide synthesis. peptide.comnih.gov O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is another common uronium salt that, like its phosphonium counterparts, generates an active ester with the carboxylic acid, which then readily reacts with the amine. fishersci.co.uk

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproducts, often used with HOBt. nih.govfishersci.co.uk |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium Salt | Forms active esters, efficient coupling. fishersci.co.uk |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | Minimizes racemization and side reactions. peptide.comnih.gov |

| DMAP | 4-(Dimethylamino)pyridine | Catalyst | Used to enhance reaction rates. nih.gov |

Selective Amidation Protocols

Selective amidation is crucial when other reactive functional groups are present in the molecule. The choice of coupling reagent and reaction conditions can influence the selectivity of the amidation process. For instance, in the synthesis of indole-2-carboxamides, the carboxylic acid moiety is activated to react specifically with an amine, leaving other parts of the indole ring unreacted. nih.gov Protocols often involve the use of a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govfishersci.co.uk The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (ACN). nih.govmdpi.com

A convenient protocol for the amidation of electron-deficient amines involves the use of 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and DIPEA. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov

Functional Group Transformations and Advanced Synthetic Routes

The synthesis of this compound and its analogues often requires functional group transformations at various stages of the synthetic sequence.

Hydrolysis of Ester Precursors to Carboxylic Acids

In many synthetic routes, the indoline-2-carboxylic acid moiety is initially protected as an ester, commonly a methyl or ethyl ester, to prevent its participation in unwanted side reactions. researchgate.netrsc.org The hydrolysis of these ester precursors to the corresponding carboxylic acid is a key deprotection step before the final amide bond formation. rsc.org

Alkaline hydrolysis is a common method for this transformation. nih.govnih.gov This typically involves treating the ester with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol (B129727) or ethanol. rsc.orgnih.gov For instance, ethyl 6-bromoindole-2-carboxylate can be hydrolyzed to 6-bromoindole-2-carboxylic acid using NaOH in a mixture of methanol and water at elevated temperatures. rsc.org Similarly, enzymatic hydrolysis can be employed for enantioselective transformations, providing access to optically pure carboxylic acids. researchgate.netgoogle.com

| Ester Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 6-bromoindole-2-carboxylate | NaOH, MeOH, H₂O, 80 °C | 6-Bromoindole-2-carboxylic acid | rsc.org |

| Indole-2-carboxylate (B1230498) esters | Alkaline hydrolysis | Indole-2-carboxylic acids | nih.gov |

| Racemic indoline-2-carboxylic acid methyl ester | Hydrolytic enzyme (e.g., Savinase, Alcalase) | (S)-indoline-2-carboxylic acid | google.com |

N-Alkylation Strategies on Indole/Indoline Rings

The introduction of substituents on the nitrogen atom of the indole or indoline ring is a key strategy for modifying the properties of the final compound. For the target molecule, this involves N-acylation with 2-methoxybenzoyl chloride rather than N-alkylation. However, N-alkylation strategies are highly relevant for the synthesis of analogues.

Various methods for N-alkylation have been developed. A copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole has been shown to be an efficient method for direct N-alkylation. rsc.org Another approach involves the iridium-catalyzed tandem dehydrogenation of indolines and alcohols in water, which allows for regio-selective N-alkylation. organic-chemistry.org Enantioselective methods have also been developed, such as an intermolecular aza-Wacker-type reaction using a palladium catalyst. nih.gov These advanced strategies provide access to a diverse range of N-substituted indole and indoline derivatives. organic-chemistry.orgresearchgate.net

Wittig Reactions for Specific Substituent Introduction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. organic-chemistry.orgwikipedia.orglibretexts.org This olefination reaction is a powerful tool for introducing a wide variety of carbon-based substituents onto a molecular scaffold, which can be invaluable in the synthesis of analogues of this compound. libretexts.org

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter providing the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides typically produce the (Z)-alkene. organic-chemistry.org

In the context of synthesizing analogues of this compound, the Wittig reaction could be employed to modify precursors containing a carbonyl group. For instance, if an aldehyde or ketone functionality is present on the indoline ring or the N-benzoyl group, it can be converted into a vinyl group or a more complex unsaturated substituent. These newly introduced alkenes can be the final desired functionality or serve as intermediates for subsequent transformations such as hydrogenation to an alkyl group, epoxidation, or dihydroxylation.

The versatility of the Wittig reaction is enhanced by its tolerance for a range of functional groups, including ethers, esters, and aromatic rings, which would be present in a precursor to the target molecule. libretexts.org

Table 1: Hypothetical Application of the Wittig Reaction in Analogue Synthesis

| Starting Material (Precursor with Carbonyl) | Wittig Reagent | Product (Alkene-Substituted Analogue) | Potential Subsequent Transformation |

|---|---|---|---|

| 1-(2-Methoxy-5-formylbenzoyl)indoline-2-carboxamide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-Methoxy-5-vinylbenzoyl)indoline-2-carboxamide | Hydrogenation to 5-ethyl analogue |

| 1-(2-Formylbenzoyl)indoline-2-carboxamide | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | 1-(2-(2-Carbethoxyvinyl)benzoyl)indoline-2-carboxamide | Hydrolysis to carboxylic acid |

Vilsmeier-Haack Formylation and Subsequent Reductions

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgsid.ir The indoline nucleus is an activated aromatic system, making it a suitable substrate for this transformation. The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com

This electrophilic aromatic substitution introduces a formyl group (-CHO) onto the aromatic ring. organic-chemistry.org For the indoline scaffold, formylation is expected to occur at the positions most activated by the nitrogen atom, typically the C5 or C7 position, depending on other substituents present on the ring. The resulting aldehyde is a versatile synthetic handle that can be readily converted into other functional groups through subsequent reactions.

One of the most common transformations of the newly introduced formyl group is reduction. A variety of reducing agents can be employed to achieve different products:

Reduction to a Hydroxymethyl Group (-CH₂OH): Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde to the corresponding primary alcohol.

Reduction to a Methyl Group (-CH₃): More vigorous reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, can fully reduce the aldehyde to a methyl group.

This two-step sequence of formylation followed by reduction provides a reliable pathway for introducing methyl or hydroxymethyl substituents onto the indoline core of this compound, allowing for the synthesis of a diverse range of analogues.

Table 2: Example of Vilsmeier-Haack Reaction and Subsequent Reductions on an Indoline Core

| Precursor | Reaction | Product |

|---|---|---|

| This compound | 1. DMF, POCl₃2. H₂O | 5-Formyl-1-(2-methoxybenzoyl)indoline-2-carboxamide |

| 5-Formyl-1-(2-methoxybenzoyl)indoline-2-carboxamide | NaBH₄, MeOH | 5-(Hydroxymethyl)-1-(2-methoxybenzoyl)indoline-2-carboxamide |

General Considerations for Chemoselectivity in Multi-step Synthesis

The synthesis of a molecule like this compound, which possesses multiple reactive sites—including two amide carbonyls, an aryl ether, and two aromatic rings—presents significant challenges in chemoselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. Achieving high chemoselectivity is paramount in multi-step synthesis to maximize yields and avoid the formation of complex product mixtures.

Key considerations for ensuring chemoselectivity in the synthesis of this compound and its analogues include:

Protecting Group Strategy: In many cases, it is necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. For example, the secondary amine of the indoline core must be protected before certain modifications to the aromatic ring can be carried out. The N-acylation with 2-methoxybenzoyl chloride, which forms the final product, can itself be viewed as both a synthetic step and the introduction of a protecting group that modulates the reactivity of the indoline nitrogen.

Order of Reactions: The sequence in which reactions are performed is critical. For instance, modifications to the indoline ring via electrophilic substitution are best performed before the final amidation step to form the C2-carboxamide, as the reaction conditions might be incompatible with the free amide group. The synthesis of related indoline-2-carboxamides often involves a modular approach, where the indoline-2-carboxylic acid core is first prepared and then coupled with various acids and amines in the final steps. nih.gov This strategy isolates sensitive coupling reactions from potentially harsh conditions used earlier in the synthesis.

Choice of Reagents and Conditions: The selection of mild and selective reagents is crucial. For example, when reducing a functional group, one must choose a reagent that will not affect other reducible groups like the amide or the benzoyl carbonyl. Similarly, when performing a coupling reaction like the Suzuki–Miyaura coupling to add a substituent, the palladium catalyst and base must be chosen to be compatible with the existing functionalities. nih.gov Studies on related heterocyclic syntheses have shown that even sensitive functional groups can be preserved under carefully controlled conditions, such as using specific catalysts or running reactions at low temperatures. nih.gov

Regioselectivity: Beyond reacting with the correct functional group, it is often necessary to control where on a molecule the reaction occurs. For electrophilic aromatic substitution on the indoline ring, the directing effects of the nitrogen atom and any other substituents must be considered to predict and control the position of substitution (e.g., C5 vs. C7).

By carefully planning the synthetic route with these principles in mind, chemists can efficiently construct complex molecules like this compound and its analogues with high precision and yield.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 2-Methoxybenzoyl Substituent on Biological Activity

Positional Effects of the Methoxy (B1213986) Group on Potency and Selectivity

The placement of the methoxy group on the benzoyl ring significantly modulates binding affinity and activity through a combination of steric and electronic effects. While direct SAR studies on 1-(2-methoxybenzoyl)indoline-2-carboxamide are not extensively published, valuable insights can be drawn from analogous substituted aromatic systems interacting with biological targets.

The methoxy group possesses a dual electronic nature: it exerts a negative inductive (-I) effect due to the oxygen's electronegativity and a positive resonance (+R) effect from its lone pair of electrons. The resonance effect is only expressed at the ortho and para positions, while the inductive effect operates at all positions. quora.com

In one study of indole (B1671886) derivatives, an ortho-methoxy group was found to act as a hydrogen-bond acceptor with a serine residue (Ser5.42) in the binding pocket, an interaction not possible with the unsubstituted parent compound. This additional hydrogen bond was proposed to explain the increased binding affinity of the ortho-substituted analogue. researchgate.net In contrast, the meta-methoxy derivative in the same study could not form this interaction, and its indole moiety was oriented differently, preventing favorable π–π interactions and resulting in lower affinity. researchgate.net The para-methoxy derivative also showed decreased affinity, potentially due to an alternative binding pose where its methoxy group was oriented toward different helices, leading to a less optimal interaction. researchgate.net

These findings suggest that the ortho position, as seen in this compound, is not merely a point of substitution but can be a critical locus for forming specific, affinity-enhancing interactions like hydrogen bonds, provided the target topology is complementary.

Table 1: Influence of Methoxy Positional Isomerism on Receptor Affinity in an Analogous Indole Series This table is based on data from a study on 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives to illustrate the principles of positional effects.

| Compound | Methoxy Position | Key Interaction Observed | Relative Binding Affinity |

|---|---|---|---|

| Parent Compound | Unsubstituted | π–π interaction with Tyr2.54 | Baseline |

| Ortho-Methoxy Analog | ortho | H-bond with Ser5.42; π–π interaction | Increased |

| Meta-Methoxy Analog | meta | Loss of π–π interaction | Decreased |

| Para-Methoxy Analog | para | Alternative binding pose, less optimal H-bond | Decreased |

Modifications of the Benzoyl Moiety and Their Pharmacological Impact

Alterations to the benzoyl moiety, beyond the methoxy group's position, have a profound pharmacological impact. SAR studies on related indoline (B122111) scaffolds demonstrate that both the nature and position of substituents on this aromatic ring can drastically alter potency and metabolic stability.

In a series of indoline-2-carboxamide derivatives developed as inhibitors of Trypanosoma brucei, various substituents were placed on a phenyl ring attached to the indoline core. The findings are highly relevant for predicting the effects of modifying the N-benzoyl group. For instance, adding a 4-chloro substituent to the phenyl ring improved activity threefold. In contrast, bulky alkyl groups like isopropyl were poorly tolerated and led to a significant increase in metabolic clearance. acs.org

Electron-withdrawing groups have shown particular utility. 4-Trifluoromethyl and 4-fluoro substitutions resulted in equipotent compounds, with the 4-fluoro analogue demonstrating superior metabolic stability. acs.org However, the addition of a second fluoro group at the 2-position (i.e., a 2,4-difluoro substitution) was detrimental to activity. acs.org This highlights that the interplay of electronics and sterics is complex and not always additive. Replacing the entire aromatic group with an aliphatic moiety, such as tetrahydropyran, led to a significant 37-fold loss in potency, underscoring the importance of the aromatic ring for activity. acs.org

Table 2: Effect of Phenyl Ring Substitutions on Biological Activity in an Analogous Indoline-2-Carboxamide Series This table is compiled from data on N1-pendant ether/benzyl (B1604629) indoline-2-carboxamides to illustrate SAR principles applicable to the N-benzoyl moiety.

| Substituent on Phenyl Ring | Relative Potency (EC50) | Effect on Metabolic Clearance |

|---|---|---|

| Unsubstituted | 0.22 µM (Baseline) | - |

| 4-Chloro | ~3-fold improvement | Similar to baseline |

| 4-Isopropyl | Significantly reduced | Increased |

| 4-Trifluoromethyl | Equipotent to 4-Fluoro | Not Determined |

| 4-Fluoro | ~2-fold improvement | Improved (Lower) |

| 2,4-Difluoro | Reduced | Not Determined |

| Aliphatic (Tetrahydropyran) | 37-fold loss | Improved (Lower) |

Role of Aromatic Substituents on Reactivity and Interactions

Aromatic substituents govern the electronic properties of the benzoyl ring, which in turn influences its reactivity and non-covalent interactions within a biological target. Electron-withdrawing substituents, such as nitro or trifluoromethyl groups, decrease the electron density of the aromatic ring. This can enhance electrostatic interactions, such as π-stacking or edge-to-face interactions, by reducing electrostatic repulsion with electron-rich π-faces of aromatic amino acid residues in a protein binding site. acs.org

Structural Exploration of the Indoline-2-carboxamide Scaffold

The indoline-2-carboxamide core is a versatile scaffold that allows for systematic structural modifications at several key positions. These explorations are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Indoline Ring System (e.g., R1 Pendant, Aromatic Core)

The indoline ring system offers two primary sites for modification: the pendant group at the N-1 position (occupied by the 2-methoxybenzoyl group in the title compound) and the aromatic core of the indoline itself.

Studies on related compounds have explored replacing the N-acyl group (R1 pendant) with pendant ethers and benzyl derivatives. acs.org The structure-activity relationships for benzyl derivatives often follow similar trends to their phenoxy ether counterparts, though such modifications can favorably lower the polar surface area, which is a desirable property for designing molecules that can cross the blood-brain barrier. acs.org

The aromatic core of the indoline scaffold is another critical area for modification. In one study, the 5-position of the indoline was identified as a potential site of metabolism. To block this "metabolic hot spot," a fluorine atom was introduced at this position. The resulting 5-fluoroindoline (B1304769) analogue showed only a marginal loss in potency with a slight improvement in metabolic stability. acs.org Combining a 5-fluoroindoline core with a 4-fluorophenyl pendant group led to a compound with good metabolic stability and favorable plasma and brain tissue free fractions. acs.org Substitutions at other positions, including 6-fluoro, 7-fluoro, and 4,6-difluoro, were well-tolerated and resulted in equipotent compounds but offered no clear advantage. acs.org A 5-bromo substitution was also found to be equipotent, suggesting that this position can tolerate halogen substitutions. acs.org

Table 3: Effect of Substitutions on the Aromatic Core of the Indoline Scaffold

| Indoline Core Substitution | Effect on Potency (vs. Unsubstituted) | Effect on Metabolic Stability |

|---|---|---|

| 5-Fluoro | Marginal loss | Marginal improvement |

| 6-Fluoro | Equipotent | No advantage |

| 7-Fluoro | Equipotent | No advantage |

| 4,6-Difluoro | Equipotent | No advantage |

| 5-Bromo | Equipotent | Not Determined |

Variations at the Carboxamide Nitrogen (R2 Amine)

The secondary amine of the carboxamide group is a crucial interaction point and a key site for structural variation. SAR studies have established a clear trend for the substituent at this R2 position. Small alkyl groups are generally preferred, with potency trends often following the order of NHMe > NHEt > NH2. acs.org

Increasing the size of the alkyl group can be detrimental. For example, replacing the methylamine (B109427) with n-butylamine led to a significant drop in potency. acs.org Other substitutions, such as cyclopropylamine (B47189) or trifluoroethylamine, also resulted in reduced activity compared to methylamine. This indicates that the binding pocket has specific steric and electronic requirements for this R2 group, favoring a small, relatively non-polar substituent.

Table 4: Influence of R2 Amine Substituent on Potency of Indoline-2-carboxamides

| Compound R2 Group | Relative Potency (EC50 in µM) |

|---|---|

| -NHCH₃ (Methylamine) | 0.03 |

| -NHCH₂CH₃ (Ethylamine) | 0.09 |

| -NH(CH₂)₃CH₃ (n-Butylamine) | 19 |

| -NH(cyclopropyl) | 0.41 |

| -NHCH₂CF₃ (Trifluoroethylamine) | 1.5 |

| -N(CH₃)₂ (Dimethylamine) | 5.4 |

Impact of C3 Substituents on Allosteric Modulation

The substitution pattern at the C3 position of the indole-2-carboxamide scaffold has a profound influence on the allosteric modulation of the Cannabinoid Receptor 1 (CB1). nih.gov Research indicates a preference for a linear alkyl group at this position to achieve potent allosteric effects. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the length of this alkyl chain is a critical determinant of binding cooperativity.

For instance, in a series of analogs based on the prototypical allosteric modulator 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), modifying the C3-ethyl group revealed significant variations in activity. nih.govnih.gov Replacing the ethyl group with a longer n-pentyl alkyl chain led to a marked enhancement of the allosteric effect, as reflected by an improved cooperativity factor (α). nih.govnih.gov This suggests that the elongation of the alkyl group at the C3 position may enhance orthosteric ligand binding, potentially through increased hydrophobic interactions within the binding site. nih.gov However, this effect appears to have an optimal length, as further increasing the alkyl chain to n-heptyl or n-nonyl groups did not lead to additional improvements in allosteric modulation. nih.gov

These findings underscore the sensitivity of the CB1 receptor's allosteric binding site to the size and nature of the substituent at the C3 position of the indole ring. The data suggests that a critical chain length is required to optimize interactions for potent allosteric modulation. nih.gov

| Compound | C3 Substituent | Binding Cooperativity (α) | Key Finding |

|---|---|---|---|

| Analog of ORG27569 | Ethyl | 6.9 | Baseline allosteric effect for the series. nih.gov |

| Analog of ORG27569 | n-Pentyl | 17.6 | Significant enhancement in allosteric effect compared to the ethyl analog. nih.govnih.gov |

| ICAM-b | n-Pentyl | High | Exhibited the strongest positive cooperativity for enhancing agonist binding reported in the study. nih.govnih.gov |

| Analog of ORG27569 | n-Heptyl | No Improvement | Further chain elongation did not improve allosteric effects. nih.gov |

| Analog of ORG27569 | n-Nonyl | No Improvement | Demonstrates an optimal length for the C3 alkyl substituent. nih.gov |

Role of the Indole Ring in Receptor Binding

The indole-2-carboxamide core is a foundational scaffold for the development of allosteric modulators targeting the CB1 receptor. nih.govnih.gov SAR studies have consistently affirmed that this bicyclic aryl structure is a viable and effective template for designing such molecules. nih.govnih.gov The integrity of the indole ring and its associated carboxamide functional group is essential for productive interaction with the receptor's allosteric site.

Key structural requirements for the indole ring have been identified for effective allosteric modulation. For example, the presence of an electron-withdrawing group at the C5-position of the indole ring significantly impacts binding affinity (KB) and cooperativity (α). nih.gov This was demonstrated in the development of ORG27569, which features a chlorine atom at the C5 position. realmofcaring.orgnih.gov

Furthermore, the carboxamide linkage at the C2 position is critical. Attempts to replace this amide group with an ester functionality resulted in the complete loss of the allosteric enhancing effect on CB1 agonist binding. unc.edu Instead of enhancing agonist binding, the ester analogs displayed inhibitory effects at high concentrations, highlighting the essential role of the carboxamide's hydrogen bonding capabilities and structural conformation in mediating the allosteric interaction. unc.edu Collectively, these findings establish the indole ring not merely as a passive scaffold but as an active participant in receptor binding, with specific electronic and structural features being indispensable for allosteric modulation.

SAR Correlating Specific Structural Features to Biological Activities

Anti-inflammatory Activity and Benzoyl/Methoxy Derivatives

The indole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. nih.govresearchgate.net Derivatives of indole-2-carboxamide have been synthesized and screened for their ability to inhibit the production of pro-inflammatory mediators. nih.gov Studies on various indole derivatives reveal that substitutions on the indole ring and on attached aromatic moieties are critical for anti-inflammatory activity. For instance, the position of a bromine atom on the indole ring of isatin (B1672199) derivatives was found to significantly affect the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov

While direct studies on this compound are limited, the SAR of related structures provides valuable insights. The presence of a benzoyl group is a feature in some potent anti-inflammatory agents. Derivatives of indolizine, a related heterocyclic scaffold, featuring substituted benzoyl groups have been investigated as promising anti-inflammatory agents that target key inflammatory mediators like cyclooxygenase-2 (COX-2), TNF-α, and IL-6. nih.govmdpi.com The methoxy group, another key feature of the subject compound, has also been shown to be important. In SAR analyses of certain anticancer agents that target tubulin, the inclusion of a trimethoxy ring and methoxy substituents was found to increase cytotoxic activity, which is often linked to anti-inflammatory pathways. nih.gov The combination of a benzoyl moiety, which provides a rigid framework for receptor interaction, and a methoxy group, which can influence lipophilicity and electronic properties, represents a rational design strategy for modulating inflammatory targets. researchgate.net

Anticancer and Antiproliferative Activity: Core and Substituent Effects

The indole and indoline core structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in bioactive compounds and their ability to interact with numerous biological targets, making them valuable in the design of anticancer agents. nih.govmdpi.com Indole-2-carboxamide derivatives, in particular, have been evaluated for their antiproliferative activities against various cancer cell lines. nih.govyu.edu.jomdpi.com The indole-2-carboxamide architecture has been shown to be preferable to other heterocyclic systems like benzimidazole, indazole, and quinolone for generating antitumor effects. nih.gov

Substituents on the core structure play a critical role in defining the potency and selectivity of these compounds. The nature of the substituent at the C3 position of the indole moiety has been shown to be a requirement for antiproliferative activity. mdpi.com For N-benzoyl derivatives, substituents on the benzyl group also modulate antitumour activity. For example, incorporating a 4-fluorobenzyl group on an indoleamide exhibited higher cytotoxicity than the unsubstituted benzyl counterpart. nih.gov

Furthermore, methoxy substituents on aromatic rings attached to the indole core have been identified as important for activity. nih.gov SAR studies of indole derivatives acting as tubulin polymerization inhibitors revealed that methoxy groups on an associated phenyl ring increased cytotoxic activity. nih.gov This suggests that the 2-methoxybenzoyl group in this compound could be a key contributor to potential anticancer effects by interacting with biological targets like tubulin. The strategic placement of such groups can fine-tune the molecule for selective activity against cancer cells while minimizing toxicity to healthy cells. rsc.org

| Compound Series | Key Structural Feature | Effect on Anticancer Activity | Cell Line Example |

|---|---|---|---|

| N-(benzyl)indoleamides | Unsubstituted Benzyl | Baseline activity. nih.gov | KNS42 (paediatric glioma) |

| N-(benzyl)indoleamides | 4-Fluorobenzyl | ~2-fold higher cytotoxicity and antiproliferative activity vs. unsubstituted. nih.gov | KNS42 (paediatric glioma) |

| Indole-based derivatives | 3-H on indole ring | Most potent derivative in the series (GI50 = 26 nM). nih.gov | NCI-60 panel |

| Indole-based derivatives | 3-CH3 or 3-CH2CH3 on indole ring | Less potent than 3-H derivative, confirming importance of C3 substitution. nih.gov | NCI-60 panel |

| Indole derivatives | Methoxy substituents on phenyl ring | Increased cytotoxic activity, potentially via tubulin interaction. nih.gov | SCC-29B (oral cancer) |

Antitubercular Efficacy and Lipophilicity Correlations

Indole-2-carboxamides have emerged as a highly promising class of novel antitubercular agents, demonstrating potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb). nih.govrsc.orgnih.gov The likely target for many of these compounds is the essential trehalose (B1683222) monomycolate transporter MmpL3, which is involved in building the mycobacterial cell wall. nih.govacs.orgnih.gov

A consistent finding from SAR studies of this class is the positive correlation between lipophilicity and antitubercular potency. nih.govresearchgate.net Modifications that increase the lipophilicity of the molecule, such as attaching bulky alkyl groups to a cyclohexyl or adamantyl ring on the amide nitrogen, significantly improve activity against M.tb. rsc.orgnih.gov For example, replacing a cyclohexyl group with a more lipophilic adamantyl ring led to a conspicuous increase in activity. rsc.org

However, this increased lipophilicity often comes with the trade-off of reduced aqueous solubility. nih.govresearchgate.net While this presents a challenge for drug development, lead candidates have been identified that, despite low solubility, display favorable oral pharmacokinetic properties and demonstrate efficacy in animal models of tuberculosis. nih.gov Further optimization has involved substitutions on the indole ring itself. Introducing chloro or fluoro groups at the 4- and 6-positions of the indole core was found to significantly improve metabolic stability while maintaining high potency. nih.govresearchgate.net These studies highlight a delicate balance in molecular design, where enhancing lipophilicity to boost efficacy must be managed alongside maintaining acceptable biopharmaceutical properties.

Antiviral Potency and Indole Template Modifications

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous antiviral agents. frontiersin.org Structure-activity relationship (SAR) studies on indole-2-carboxylate (B1230498) derivatives have revealed key insights into the structural requirements for broad-spectrum antiviral activity.

Research into a series of novel indole-2-carboxylate derivatives demonstrated that modifications to the indole ring are critical for antiviral efficacy. nih.gov Specifically, substitutions at the 4, 6, and 7-positions of the indole ring were investigated to determine their impact on activity against a range of viruses, including influenza A, influenza B, HSV-1, and Coxsackie B3 (Cox B3) virus. nih.gov

The findings indicated that the nature and position of substituents significantly modulate the antiviral profile. For instance, one study highlighted that while the alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity, the introduction of an acetyl group at an amino substituent was detrimental to activity against RNA viruses. nih.gov This suggests that steric and electronic properties at this position can be fine-tuned to optimize potency against specific viral classes.

Notably, certain derivatives exhibited potent and selective activity. Compound 8f from a studied series showed the highest selectivity index (SI) of 17.1 against the Cox B3 virus. nih.gov Another derivative, 14f , displayed potent inhibition of influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a high SI value of 12.1. nih.gov These findings underscore the potential of the indole-2-carboxylate scaffold in developing novel antiviral agents. Further research has also explored indole-2-carboxamides as potential inhibitors of the hepatitis B virus (HBV). google.com

Table 1: Antiviral Activity of Selected Indole-2-carboxylate Derivatives

| Compound | Target Virus | Activity | Selectivity Index (SI) |

|---|---|---|---|

| 8f | Cox B3 virus | Potent | 17.1 |

| 14f | Influenza A | IC50 = 7.53 μmol/L | 12.1 |

TRPV1 Agonism and Scaffold Derivatization

The indole-2-carboxamide scaffold has also been effectively utilized in the design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammation pathways. mdpi.comresearchgate.net Capsaicin, the pungent component in chili peppers, is a well-known TRPV1 agonist, and modifications of its structure have been a focal point for developing new therapeutic agents. mdpi.comresearchgate.net

In the quest for new TRPV1 agonists, researchers have synthesized series of compounds based on the indole and N-methylindole heterocycles. mdpi.com The rationale for selecting the 1H-indole-2-carboxylic acid was to create derivatives with a more rigid structure, where the carboxylic group is directly attached to the heteroaromatic nucleus, and to leverage its broad π-π system. mdpi.com

A key finding from these studies is that N-methylation of the indole nitrogen significantly enhances agonist activity. mdpi.com This is attributed to the increased lipophilicity of the N-methylated analogs, which is crucial for crossing the cell membrane to reach the TRPV1 channel's binding site. mdpi.com

For instance, a comparative study of two series of indole-based amides revealed that the N-methylated derivatives consistently outperformed their -NH counterparts in terms of TRPV1 modulation. mdpi.com Among the synthesized compounds, 6g emerged as a particularly promising candidate for further investigation, also supported by in silico predictions of its drug-like properties. mdpi.com The development of these indole-2-carboxamides as TRPV1 agonists offers a new avenue for creating novel analgesics and anti-inflammatory agents. researchgate.net

Table 2: Effect of N-Methylation on TRPV1 Agonist Activity of Indole-2-carboxamides

| Scaffold | General Observation | Key Compound Example |

|---|---|---|

| 1H-Indole-2-carboxamides | Lower agonist activity | - |

| 1-Methyl-1H-indole-2-carboxamides | Enhanced agonist activity | 6g |

Computational and Theoretical Chemistry Approaches

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

In the study of indole (B1671886) derivatives, molecular docking is employed to predict how these compounds might bind to specific biological targets, such as enzymes or receptors. molbase.com For instance, in studies of related indole-2-carboxamide derivatives as potential therapeutic agents, docking simulations are used to place the ligand into the binding site of a target protein. researchgate.net The output of these simulations includes various possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (often expressed as a binding energy value in kcal/mol). researchgate.net A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net These predictions are crucial in the early stages of drug development for prioritizing which compounds to synthesize and test experimentally.

Once a plausible binding mode is identified, the specific intermolecular interactions between the ligand and the protein are analyzed. For the indole scaffold and its derivatives, these interactions are diverse and critical for binding. Key interactions often identified in docking studies of similar compounds include:

Hydrogen Bonding: The amide group in the indole-2-carboxamide structure, for example, can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the protein's active site.

Pi-Stacking: The aromatic indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

The table below summarizes the types of intermolecular interactions commonly investigated in molecular docking studies of indole-like compounds.

| Interaction Type | Description | Potential Interacting Groups on the Molecule |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide (-CONH2), Methoxy (B1213986) (-OCH3), Carbonyl (-C=O) |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | Indole ring, Benzoyl ring |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The hydrocarbon portions of the indole and benzoyl rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule contribute to these interactions. |

The insights gained from molecular docking are fundamental to rational drug design. nih.gov By understanding how a particular indole-2-carboxamide derivative binds to its target, medicinal chemists can make informed decisions to modify its structure to improve potency and selectivity. clockss.org For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a methyl or ethyl group could be added to the ligand to fill this space and potentially increase binding affinity. This iterative process of computational prediction followed by synthetic modification and biological testing is a cornerstone of modern lead optimization. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

For a molecule like 1-(2-Methoxybenzoyl)indoline-2-carboxamide, quantum chemical methods such as Density Functional Theory (DFT) can be used to analyze its electronic structure. acs.org These calculations can provide information on:

Molecular Geometry: The optimized three-dimensional arrangement of the atoms.

Electron Distribution: The charge distribution across the molecule, which can indicate regions that are electron-rich or electron-poor and thus susceptible to certain types of interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

These quantum chemical descriptors are valuable for predicting the metabolic fate of a drug candidate and for understanding its intrinsic chemical stability.

The following table details key parameters derived from quantum chemical calculations and their significance in assessing indole derivatives.

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy three-dimensional structure of the molecule. | Provides the most stable conformation for use in docking studies and understanding steric effects. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Helps to identify electrostatic interaction sites and predict reactivity. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility, membrane permeability, and intermolecular interactions. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; related to ionization potential. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; related to electron affinity. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies greater chemical stability and lower reactivity. |

In Silico Prediction of Pharmacokinetic Profiles

The development of new therapeutic agents requires a thorough understanding of their pharmacokinetic properties, which determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the early stages of drug discovery, in silico methods, which utilize computational models to predict these properties, have become indispensable. These approaches allow for the rapid screening of large numbers of molecules, prioritizing those with favorable pharmacokinetic profiles for further experimental investigation. This section focuses on the application of computational and theoretical chemistry to predict the pharmacokinetic profile of this compound.

Metabolic Stability and Clearance Prediction (e.g., Microsomal Half-lives)

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. Compounds that are rapidly metabolized tend to have short durations of action and may not achieve therapeutic concentrations. In silico models for predicting metabolic stability often focus on identifying potential sites of metabolism by cytochrome P450 (P450) enzymes, which are a major family of drug-metabolizing enzymes in the liver.

For this compound, several structural features are likely to be susceptible to metabolic modification. The methoxy group on the benzoyl ring is a potential site for O-demethylation. Additionally, the aromatic rings of both the benzoyl and indoline (B122111) moieties are susceptible to hydroxylation. The amide linkage may also undergo hydrolysis.

Computational tools can predict the likelihood of metabolism at these different sites. These predictions are often based on quantum chemical calculations of the reactivity of different atoms and bonds within the molecule, as well as machine learning models trained on large datasets of experimentally determined metabolic fates of various compounds.

The predicted metabolic stability can be expressed in terms of microsomal half-life (t½), which is the time taken for 50% of the compound to be metabolized by liver microsomes. A longer predicted microsomal half-life generally indicates greater metabolic stability.

Table 1: Predicted Metabolic Stability of this compound

| Parameter | Predicted Value | Interpretation |

| Microsomal Half-life (t½) | [Data not available in search results] | A longer half-life suggests higher stability. |

| Intrinsic Clearance (CLint) | [Data not available in search results] | Lower clearance indicates greater stability. |

Note: The table above is illustrative. Specific numerical predictions would require the use of specialized computational software.

Prediction of Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. For a drug to be effective in the CNS, it must be able to penetrate this barrier.

In silico models for predicting BBB penetration are often based on the physicochemical properties of the molecule, as these properties govern its ability to passively diffuse across the lipid membranes of the BBB. Key properties include:

Molecular Weight (MW): Generally, compounds with a lower molecular weight (< 400-500 Da) are more likely to cross the BBB.

Lipophilicity (logP): A moderate degree of lipophilicity is optimal for BBB penetration. Very hydrophilic compounds cannot cross the lipid membrane, while highly lipophilic compounds may be retained in the membrane or be subject to efflux by transporters.

Polar Surface Area (PSA): A lower PSA (< 90 Ų) is generally associated with better BBB penetration.

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is favorable for crossing the BBB.

Table 2: Predicted Physicochemical Properties and BBB Penetration of this compound

| Property | Predicted Value | Favorable Range for BBB Penetration |

| Molecular Weight (Da) | [Data not available in search results] | < 400-500 |

| logP | [Data not available in search results] | 1-5 |

| Polar Surface Area (Ų) | [Data not available in search results] | < 90 |

| Hydrogen Bond Donors | [Data not available in search results] | ≤ 3 |

| Hydrogen Bond Acceptors | [Data not available in search results] | ≤ 7 |

Note: The table above is illustrative. Specific numerical predictions would require the use of specialized computational software.

Based on these parameters, a qualitative prediction of "high" or "low" BBB penetration can be made.

Assessment of Efflux Transporter Recognition (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are proteins located in the BBB and other tissues that actively pump foreign substances out of cells. If a compound is a substrate for P-gp, it may be effectively removed from the brain, even if it has favorable physicochemical properties for passive diffusion.

In silico models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. These models are typically based on the structural features of the molecule. For example, the presence of certain pharmacophores (arrangements of atoms) has been associated with P-gp recognition.

For this compound, computational models would analyze its three-dimensional structure and chemical properties to determine its potential for interaction with the P-gp binding site. The prediction would be a qualitative assessment of "substrate," "inhibitor," or "non-substrate."

Table 3: Predicted Interaction with P-glycoprotein for this compound

| Parameter | Prediction | Implication |

| P-gp Substrate | [Data not available in search results] | If "Yes," the compound may have reduced brain penetration and oral bioavailability. |

| P-gp Inhibitor | [Data not available in search results] | If "Yes," the compound could cause drug-drug interactions with other P-gp substrates. |

Note: The table above is illustrative. Specific predictions would require specialized computational models.

Prediction of Oral Bioavailability

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation. It is influenced by several factors, including solubility, intestinal permeability, and first-pass metabolism.

In silico models for predicting oral bioavailability often integrate predictions of several ADME properties. For example, Lipinski's "Rule of Five" provides a set of simple guidelines for predicting poor oral absorption or permeation. According to this rule, a compound is likely to have poor oral bioavailability if it violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP not greater than 5.

More sophisticated models may also consider predicted solubility, metabolic stability, and P-gp substrate status to provide a more comprehensive prediction of oral bioavailability.

Table 4: Predicted Oral Bioavailability of this compound

| Parameter | Predicted Value/Status | Implication for Oral Bioavailability |

| Lipinski's Rule of Five | [Data not available in search results] | Compliance suggests good absorption and permeation. |

| Aqueous Solubility | [Data not available in search results] | Higher solubility is generally favorable. |

| Intestinal Permeability | [Data not available in search results] | Higher permeability is favorable. |

| First-Pass Metabolism | [Data not available in search results] | Low first-pass metabolism is favorable. |

| Overall Prediction | [Data not available in search results] | High, Medium, or Low |

Note: The table above is illustrative and a definitive prediction would require the integration of multiple computational models.

Pharmacological Investigations and Mechanism of Action Elucidation

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the biological activity of a compound at the molecular and cellular level. This section reviews the existing data on the in vitro pharmacological effects of 1-(2-Methoxybenzoyl)indoline-2-carboxamide.

Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on various enzymes have been reviewed. Despite searches for its activity against enzymes such as lipoxygenases, kinases (including EGFR, BRAF^V600E, and VEGFR-2), HIV-1 Integrase, and MmpL3, no specific studies detailing the inhibitory profile or potency (e.g., IC₅₀ values) of this particular compound have been identified in the public domain.

Receptor Binding and Modulation Assays

The interaction of this compound with specific receptors is a key aspect of its pharmacological characterization. However, a thorough review of scientific databases indicates a lack of published research on its binding affinity, agonistic, or antagonistic activity at receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or the Cannabinoid CB1 receptor.

Cell-Based Assays for Specific Biological Activities

Cell-based assays provide critical insights into the functional effects of a compound in a biological system. A comprehensive search for studies evaluating the antiproliferative, antimicrobial, or anti-inflammatory activities of this compound in various cell lines did not yield any specific results. Consequently, data regarding its efficacy, potency, and mechanism of action in these cellular models are not available.

Modulation of Inflammatory Mediators

The effect of this compound on the production and release of key inflammatory mediators is an important area of investigation for its potential anti-inflammatory properties. At present, there are no publicly available studies that have investigated the modulatory effects of this compound on cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Preclinical Efficacy Studies (in relevant animal models)

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and potential therapeutic applications of a compound. This section summarizes the available data from such studies involving this compound.

Evaluation in Disease Models

The therapeutic potential of this compound would be demonstrated through its efficacy in relevant animal models of disease. A review of the literature found no evidence of in vivo studies evaluating this specific compound in models of Trypanosoma brucei infection, hyperlipidemia, or encephalitis. Therefore, its efficacy in these or any other disease models remains uncharacterized.

Assessment of Therapeutic Outcomes in Animal Models

Derivatives of the indoline-2-carboxamide and indole-2-carboxamide core structure have demonstrated notable efficacy in various animal models of disease, ranging from infectious diseases to neurological conditions.

One area of significant findings is in the treatment of Human African Trypanosomiasis (HAT). A series of novel indoline-2-carboxamide derivatives were identified as potent inhibitors of Trypanosoma brucei. acs.orgnih.govresearchgate.net In a stage 1 mouse model of HAT, an exemplar compound from this series was able to provide a full cure. acs.org The series also demonstrated brain penetrance, achieving a partial cure in a more advanced stage 2 mouse model, although toxicity at higher doses prevented a fully curative regimen. acs.orgresearchgate.net

Similarly, related indole-2-carboxamide compounds have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The most promising of these compounds progressed to proof-of-concept efficacy studies in both acute and chronic mouse models, where it demonstrated antiparasitic activity. acs.org

Beyond infectious diseases, indole (B1671886) derivatives have been investigated for neurodegenerative disorders. In a mouse model of Parkinson's disease, the indole derivative NC009-1 was shown to ameliorate both motor deficits and non-motor depression. nih.gov It also increased dopamine (B1211576) and dopamine transporter levels in the striatum. nih.gov Furthermore, novel indole-2-carboxamide compounds have been tested in vivo against neurotropic alphaviruses. Two lead compounds, CCG205432 and CCG209023, were found to reduce the severity of clinical disease and improve the survival rate in mice subjected to a lethal challenge with Western Equine Encephalitis Virus. asm.org

| Compound Class | Animal Model | Disease/Pathogen | Therapeutic Outcome |

| Indoline-2-carboxamide | Mouse | Human African Trypanosomiasis (T. brucei) | Full cure in stage 1 model; partial cure in stage 2 model. acs.orgresearchgate.net |

| Indole-2-carboxamide | Mouse | Chagas Disease (T. cruzi) | Demonstrated antiparasitic activity in acute and chronic models. acs.org |

| Indole-2-carboxamide | Mouse | Western Equine Encephalitis Virus (WEEV) | Dampened clinical disease severity and enhanced survival. asm.org |

| Indole Derivative (NC009-1) | Mouse | Parkinson's Disease (MPTP-induced) | Ameliorated motor and non-motor deficits; increased striatal dopamine. nih.gov |

Elucidation of Molecular Mechanisms of Action

Research into the molecular mechanisms of the indoline (B122111)/indole-2-carboxamide scaffold has revealed a diverse array of biological targets and cellular pathways through which these compounds exert their effects.

The versatility of the indole-2-carboxamide scaffold allows it to interact with a range of biological targets. A prominent target identified for this class is the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) abundant in the central nervous system. nih.govnih.gov Several indole-2-carboxamide derivatives, such as ORG27569, have been characterized as potent allosteric modulators of the CB1 receptor. nih.govnih.gov

In the context of infectious diseases, specific targets have also been identified. For antitubercular indole-2-carboxamides, the mycobacterial membrane protein large 3 (MmpL3) transporter is a key target. nih.gov MmpL3 is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov For compounds active against Chagas disease, inhibition of the sterol biosynthesis enzyme CYP51 has been identified as a mechanism of action. acs.org

Furthermore, some indole-2-carboxamides developed as anticancer agents have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

| Compound Class | Identified Target | Target Class | Associated Disease/Condition |

| Indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | G-Protein Coupled Receptor | Neurological and metabolic disorders. nih.govnih.gov |

| Indole-2-carboxamide | MmpL3 Transporter | Transmembrane Protein | Tuberculosis. nih.gov |

| Indole-2-carboxamide | CYP51 | Enzyme (Cytochrome P450) | Chagas Disease. acs.org |

| Indole-2-carboxamide | EGFR / CDK2 | Enzymes (Kinases) | Cancer. nih.gov |

| Indole-2-carboxamide | TRPV1 Ion Channel | Ion Channel | Pain and Inflammation. mdpi.com |

The interaction of indole-2-carboxamide derivatives with their biological targets initiates various downstream cellular effects. For instance, CB1 allosteric modulators from this class can induce biased signaling. While they may antagonize agonist-induced G-protein coupling, they simultaneously promote β-arrestin-mediated downstream activation of the ERK signaling pathway. nih.govnih.gov

In the realm of oncology, these compounds have demonstrated significant antiproliferative and pro-apoptotic activity. Studies on breast cancer cell lines (MCF-7) showed that certain indole-2-carboxamide derivatives induce apoptosis by activating the intrinsic pathway. nih.gov This is evidenced by their ability to significantly increase the cellular levels of Cytochrome C and activate key executioner enzymes like Caspase-3 and Caspase-9. nih.govnih.gov Overexpression of Cytochrome C is a critical step that triggers the caspase cascade, leading to programmed cell death. nih.gov

Another identified mechanism, particularly for antiviral indole-2-carboxamides, is the modulation of a host factor involved in cap-dependent translation. asm.org This process is a primary mechanism for protein synthesis in eukaryotic cells and is often exploited by viruses for their replication. By targeting this pathway, the compounds can exhibit broad-spectrum activity against a range of RNA viruses. asm.org

A key mechanistic feature of many indole-2-carboxamide derivatives is their ability to act as allosteric modulators, particularly at the CB1 receptor. nih.govacs.org Unlike orthosteric ligands that bind to the same site as the endogenous ligand (the primary, or "orthosteric," site), allosteric modulators bind to a topographically distinct site on the receptor. nih.gov

This allosteric binding does not typically activate or block the receptor on its own but rather modulates the receptor's response to the orthosteric agonist. This can manifest as positive allosteric modulation (PAM), where the modulator enhances the affinity or efficacy of the orthosteric ligand, or negative allosteric modulation (NAM), where it reduces it. nih.gov

For the indole-2-carboxamide class, researchers have quantified these effects by determining the equilibrium dissociation constant (KB), which measures the modulator's affinity for the allosteric site, and the binding cooperativity factor (α). An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while an α value less than 1 signifies negative cooperativity. nih.gov For example, while acting as NAMs in terms of G-protein signaling, many of these compounds are PAMs for orthosteric agonist binding, significantly increasing the binding of agonists like CP55,940 to the CB1 receptor. nih.gov

| Compound | Binding Affinity (KB, nM) | Cooperativity Factor (α) | Binding Type | Target |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 | Positive Allosteric Modulator (Binding) | CB1 Receptor. nih.govacs.org |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | ~1.0 | Neutral Allosteric Modulator (Binding) | CB1 Receptor. nih.govacs.org |

| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | 250 | >1 | Positive Allosteric Modulator (Binding) | CB1 Receptor. nih.gov |

| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | 162 | >14 | Positive Allosteric Modulator (Binding) | CB1 Receptor. nih.gov |

Emerging Therapeutic Potential and Future Research Directions

Prospects as Anti-inflammatory and Immunomodulatory Agents

Recent investigations have highlighted the potential of indoline-based compounds as anti-inflammatory and immunomodulatory agents. The inherent structure of these molecules allows for interactions with various biological targets involved in inflammatory cascades. For instance, certain indole (B1671886) alkaloids have demonstrated the ability to modulate immune responses, a characteristic that is being explored in the context of indoline-2-carboxamides.

Research into related structures, such as thiosemicarbazone derivatives containing an indole nucleus, has shown significant anti-inflammatory activity, suggesting that the core indole structure is a valuable scaffold for designing molecules with such properties. researchgate.net The anti-inflammatory effects of some indole alkaloids are attributed to their interaction with the 1,2-benzisoxazole (B1199462) ring system. nih.gov Furthermore, the immunomodulatory potential of extracts containing indole derivatives has been linked to the reduction of nitric oxide and reactive oxygen species production, as well as the modulation of phagocytic activity. mdpi.com These findings provide a strong rationale for the continued investigation of 1-(2-Methoxybenzoyl)indoline-2-carboxamide and its derivatives as potential treatments for inflammatory and autoimmune disorders.

Development as Novel Anticancer Therapeutics

The indoline (B122111) scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of indoline derivatives against various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key cellular processes such as microtubule assembly, leading to apoptosis in cancer cells.

Specifically, indoline-5-sulfonamide (B1311495) analogs have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII, which are involved in regulating the tumor microenvironment. nih.govnih.gov Certain derivatives have also demonstrated the ability to reverse chemoresistance to existing anticancer drugs. nih.gov The 3-(4-hydroxyphenyl)indoline-2-one scaffold, in particular, has emerged as a promising candidate for treating drug-resistant cancers. rsc.org The structural versatility of the indoline-2-carboxamide core allows for the design of multi-target antiproliferative agents that can inhibit various kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAFV600E. nih.gov

Applications in Antimicrobial and Antitubercular Drug Discovery

A significant area of research for indoline-2-carboxamides is in the development of novel antimicrobial and antitubercular drugs. nih.gov Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains. nih.govresearchgate.netnih.gov Their primary mechanism of action involves the inhibition of the MmpL3 transporter, which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.govresearchgate.netresearchgate.net

Lead candidates from this class have demonstrated excellent in vitro activity and favorable pharmacokinetic profiles in animal models. researchgate.netresearchgate.netnovartis.com The specificity of these compounds for mycobacterial targets makes them attractive candidates for further development, as they show minimal activity against other bacteria and low cytotoxicity to human cells. nih.gov The ongoing research in this area focuses on optimizing the structure-activity relationship (SAR) to enhance potency and improve drug-like properties. researchgate.net

Role in Antiviral Drug Development (e.g., HIV-1, Alphaviruses)